molecular formula C18H17N3O2 B5753100 N-(2,3-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2,3-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B5753100
M. Wt: 307.3 g/mol
InChI Key: OJMDDPQRFWPRTA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as DMQAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of a variety of diseases.

Mechanism of Action

DMQAA acts as an inhibitor of the protein kinase CK2, which plays a key role in the regulation of various cellular processes, including cell proliferation and survival. By inhibiting CK2, DMQAA can induce cell death in cancer cells and reduce inflammation in various disease states.
Biochemical and Physiological Effects:
Studies have shown that DMQAA can induce apoptosis, or programmed cell death, in cancer cells by inhibiting CK2. It has also been shown to reduce inflammation in various disease models, including neuroinflammation and atherosclerosis.

Advantages and Limitations for Lab Experiments

One advantage of DMQAA is its ability to selectively target specific cellular pathways, making it a promising candidate for the development of targeted therapies. However, its complex chemical structure and limited solubility can make it difficult to work with in laboratory experiments.

Future Directions

There are several potential future directions for research on DMQAA. One area of interest is the development of novel drugs based on its chemical structure and mechanism of action. Additionally, further studies are needed to fully understand its potential therapeutic applications in various disease states. Finally, research on the pharmacokinetics and toxicity of DMQAA is needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

DMQAA can be synthesized through a multistep process involving the condensation of 2,3-dimethylaniline and anthranilic acid, followed by cyclization and acetylation. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

DMQAA has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiovascular disease. Its ability to modulate specific cellular pathways makes it a promising candidate for the development of novel drugs.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-6-5-9-15(13(12)2)20-17(22)10-21-11-19-16-8-4-3-7-14(16)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMDDPQRFWPRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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